Cas no 119089-42-8 (7,15-Methano-8H,17H-quino[3'',4'':5',6']pyrano[3',4':5,6]oxocino[3,2-c]quinoline-8,17-dione,6,6a,7,9,15,18-hexahydro-1,2,10,11-tetramethoxy-6,6,9,15,18-pentamethyl-,(6aS,7R,15S)- (9CI))
![7,15-Methano-8H,17H-quino[3'',4'':5',6']pyrano[3',4':5,6]oxocino[3,2-c]quinoline-8,17-dione,6,6a,7,9,15,18-hexahydro-1,2,10,11-tetramethoxy-6,6,9,15,18-pentamethyl-,(6aS,7R,15S)- (9CI) structure](https://it.kuujia.com/scimg/cas/119089-42-8x500.png)
119089-42-8 structure
Nome del prodotto:7,15-Methano-8H,17H-quino[3'',4'':5',6']pyrano[3',4':5,6]oxocino[3,2-c]quinoline-8,17-dione,6,6a,7,9,15,18-hexahydro-1,2,10,11-tetramethoxy-6,6,9,15,18-pentamethyl-,(6aS,7R,15S)- (9CI)
Numero CAS:119089-42-8
MF:C34H36N2O8
MW:600.658249855042
CID:177301
7,15-Methano-8H,17H-quino[3'',4'':5',6']pyrano[3',4':5,6]oxocino[3,2-c]quinoline-8,17-dione,6,6a,7,9,15,18-hexahydro-1,2,10,11-tetramethoxy-6,6,9,15,18-pentamethyl-,(6aS,7R,15S)- (9CI) Proprietà chimiche e fisiche
Nomi e identificatori
-
- 7,15-Methano-8H,17H-quino[3'',4'':5',6']pyrano[3',4':5,6]oxocino[3,2-c]quinoline-8,17-dione,6,6a,7,9,15,18-hexahydro-1,2,10,11-tetramethoxy-6,6,9,15,18-pentamethyl-,(6aS,7R,15S)- (9CI)
- 7,15-Methano-8H,17H-quino[3'',4'':5',6']pyrano[3',4':5,6]oxocino[3,2-c]quinoline-8,17-dione,6,6a,7,9,15,18-hexahydro-1,2,10,1
- 7,15-Methano-8H,17H-quino[3'',4'':5',6']pyrano[3',4':5,6]oxocino[3,2-c]quinoline-8,17-dione,6,6a,7,9,15,18-hexahydro-1,2,10,11-tetramethoxy-6,6,9,15,18-pentamethyl-,[6aS-(6aa,7b,15b)]-
- Araliopdimerine C
- 7,15-Methano-8H,17H-quino[3'',4'':5',6']pyrano[3',4':5,6]oxocino[3,2-c]quinoline-8,17-dione, 6,6a,7,9,15,18-hexahydro-1,2,10,11-tetramethoxy-6,6,9,15,18-pentamethyl-, (6aS,7R,15S)- (9CI)
-
- Inchi: 1S/C34H36N2O8/c1-33(2)24-18(22-27(43-33)16-10-12-20(39-6)29(41-8)25(16)35(4)31(22)37)14-34(3)15-19(24)23-28(44-34)17-11-13-21(40-7)30(42-9)26(17)36(5)32(23)38/h10-13,19H,14-15H2,1-9H3
- Chiave InChI: XOMDRVUKALIOFX-UHFFFAOYSA-N
- Sorrisi: COC1C(OC)=C2C(C3=C(C(N2C)=O)C2C4C(C)(C)OC5C6C(N(C(C=5C=4CC(C2)(C)O3)=O)C)=C(OC)C(OC)=CC=6)=CC=1
Proprietà calcolate
- Massa esatta: 272.08309
Proprietà sperimentali
- Densità: 1.38±0.1 g/cm3(Predicted)
- Punto di ebollizione: 739.1±60.0 °C(Predicted)
- PSA: 52.54
- pka: 1.11±0.60(Predicted)
7,15-Methano-8H,17H-quino[3'',4'':5',6']pyrano[3',4':5,6]oxocino[3,2-c]quinoline-8,17-dione,6,6a,7,9,15,18-hexahydro-1,2,10,11-tetramethoxy-6,6,9,15,18-pentamethyl-,(6aS,7R,15S)- (9CI) Letteratura correlata
-
Lanhua Yi,Yuan Meng,Rui Wang,Junjie Fei,Xianyou Wang,Yebo Lu New J. Chem., 2020,44, 13472-13479
-
Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
-
Jiaqin Yang,Lifang Jiao,Taihong Wang,Jiabiao Lian,Xiaochuan Duan,Wenjun Zheng Dalton Trans., 2011,40, 10100-10108
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
119089-42-8 (7,15-Methano-8H,17H-quino[3'',4'':5',6']pyrano[3',4':5,6]oxocino[3,2-c]quinoline-8,17-dione,6,6a,7,9,15,18-hexahydro-1,2,10,11-tetramethoxy-6,6,9,15,18-pentamethyl-,(6aS,7R,15S)- (9CI)) Prodotti correlati
- 1477958-37-4(1-(3-Chloro-4-methoxyphenyl)-3,5-dimethylpiperazine)
- 2171665-15-7(2-{(benzyloxy)carbonylamino}-4-(pyridazin-3-yl)butanoic acid)
- 1822786-03-7(Methyl 3-{[(benzyloxy)carbonyl](prop-2-en-1-yl)amino}propanoate)
- 58543-16-1(Rebaudioside A)
- 1502627-98-6(3-{imidazo1,2-apyridin-3-yl}-2-methylpropanoic acid)
- 2060034-04-8(7,7-difluoro-1-(1-methyl-1H-pyrrol-3-yl)-2-azaspiro3.5nonane)
- 15733-85-4(8-nitroquinoline-2-carboxylic acid)
- 1697295-85-4(Cyclopentanemethanol, α-ethenyl-3,3-difluoro-)
- 946206-51-5(1-(3-chlorobenzenesulfonyl)-4-{3-phenyl-3H-1,2,3triazolo4,5-dpyrimidin-7-yl}piperazine)
- 2227719-93-7((2R)-4-{5H,6H,7H,8H-imidazo1,2-apyridin-2-yl}butan-2-ol)
Fornitori consigliati
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso

pengshengyue
Membro d'oro
CN Fornitore
Grosso

Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso

Synrise Material Co. Ltd.
Membro d'oro
CN Fornitore
Grosso

Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
